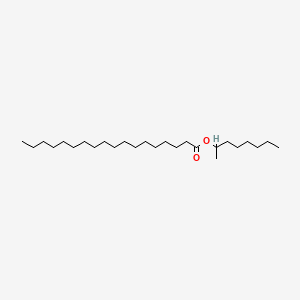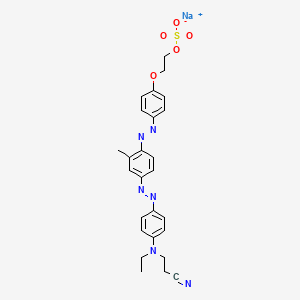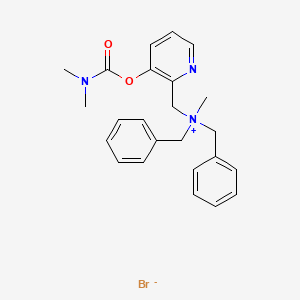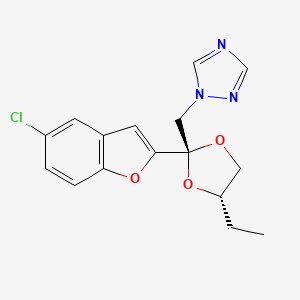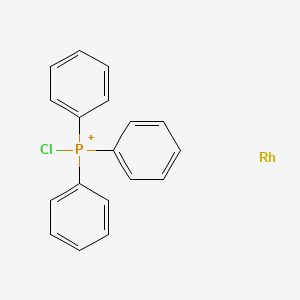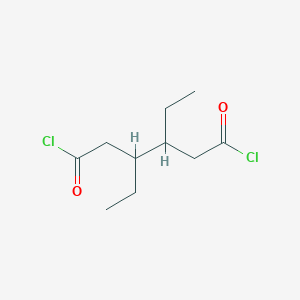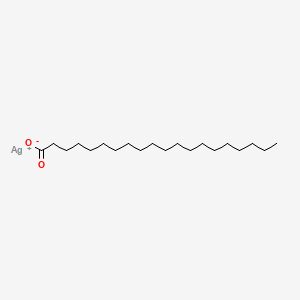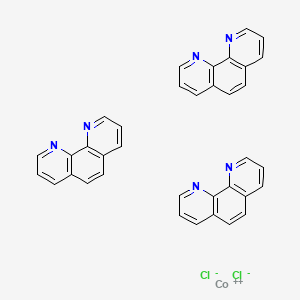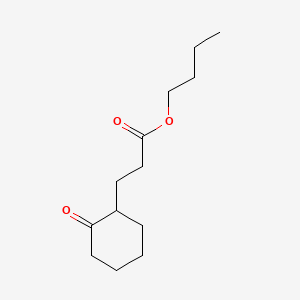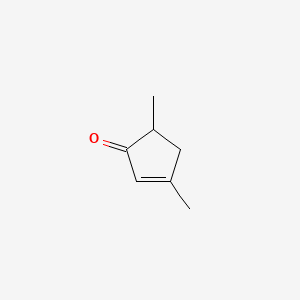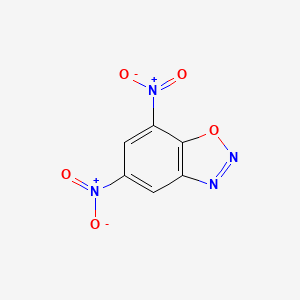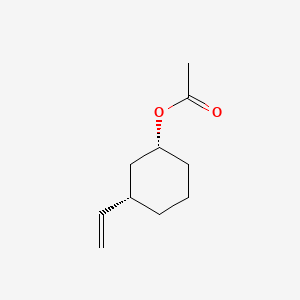
cis-3-Vinylcyclohexyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-3-Vinylcyclohexyl acetate: is an organic compound with the molecular formula C10H16O2. It is a vinyl acetate derivative and is known for its unique chemical properties and applications in various fields. This compound is often used in the synthesis of fragrances and flavors due to its pleasant odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Vinylcyclohexyl acetate typically involves the reaction of vinyl acetate with cyclohexene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process can be summarized as follows:
Reactants: Vinyl acetate and cyclohexene.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids.
Conditions: Elevated temperatures (around 100-150°C) and pressures.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: cis-3-Vinylcyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols and acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Formation of cyclohexanol and cyclohexanone.
Reduction: Formation of cyclohexyl alcohol.
Substitution: Formation of halogenated cyclohexyl acetates.
Wissenschaftliche Forschungsanwendungen
cis-3-Vinylcyclohexyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor and stability.
Wirkmechanismus
The mechanism of action of cis-3-Vinylcyclohexyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, in biological systems, it may interact with olfactory receptors, leading to the perception of its characteristic odor.
Vergleich Mit ähnlichen Verbindungen
cis-3-Hexenyl acetate: Known for its green, leafy odor and used in fragrances.
trans-2-Hexenyl acetate: Has a similar structure but different odor profile.
cis-3-Hexenyl salicylate: Used in perfumery for its floral and green notes.
Uniqueness: cis-3-Vinylcyclohexyl acetate is unique due to its vinyl group, which imparts distinct chemical reactivity and odor characteristics. This makes it valuable in applications where specific olfactory properties are desired.
Eigenschaften
CAS-Nummer |
94386-63-7 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
[(1R,3S)-3-ethenylcyclohexyl] acetate |
InChI |
InChI=1S/C10H16O2/c1-3-9-5-4-6-10(7-9)12-8(2)11/h3,9-10H,1,4-7H2,2H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
MFFQZYIDSYOHOP-VHSXEESVSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1CCC[C@@H](C1)C=C |
Kanonische SMILES |
CC(=O)OC1CCCC(C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



